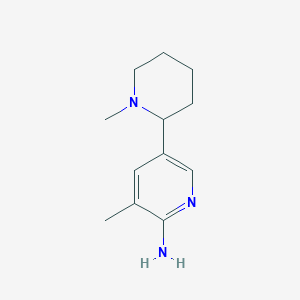
Ethyl thiazol-4-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl thiazol-4-ylcarbamate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are found in various natural products, including Vitamin B1 (thiamine)
Preparation Methods
The synthesis of ethyl thiazol-4-ylcarbamate typically involves the reaction of thiazole derivatives with ethyl carbamate. One common method is the Hantzsch synthesis, which involves the cyclization of thioamides with α-halo ketones . Another approach is the Cook-Heilbron method, which uses thiourea and α-halo ketones . Industrial production methods often employ microwave irradiation techniques to enhance reaction rates and yields .
Chemical Reactions Analysis
Ethyl thiazol-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
Ethyl thiazol-4-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl thiazol-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound’s anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Ethyl thiazol-4-ylcarbamate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal agent used to treat fungal infections.
What sets this compound apart is its unique combination of biological activities and its potential for use in various scientific fields. Its versatility and effectiveness make it a valuable compound for further research and development.
Properties
Molecular Formula |
C6H8N2O2S |
|---|---|
Molecular Weight |
172.21 g/mol |
IUPAC Name |
ethyl N-(1,3-thiazol-4-yl)carbamate |
InChI |
InChI=1S/C6H8N2O2S/c1-2-10-6(9)8-5-3-11-4-7-5/h3-4H,2H2,1H3,(H,8,9) |
InChI Key |
MAMWOTKSTTYIKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CSC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Tert-Butyl 8-(Hydroxymethyl)-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate](/img/structure/B11816523.png)





![N-tert-butyl-N-[1-[(2,4-dichloropyrimidin-5-yl)methyl]piperidin-4-yl]carbamate](/img/structure/B11816567.png)
![tert-Butyl cyclohexyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11816568.png)
